2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide
Description
Properties
IUPAC Name |
2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3O/c9-6-3-5(1-2-7(6)10)13(12)8(14)4-11/h1-3H,4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKARFKLCYWSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)CN)N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-Chloro-4-Fluorophenylhydrazine with 2-Aminoacetyl Chloride
The most direct method involves reacting 3-chloro-4-fluorophenylhydrazine with 2-aminoacetyl chloride. The hydrazine derivative is synthesized by substituting a chlorine atom in 3-chloro-4-fluorochlorobenzene with hydrazine hydrate under reflux in a polar aprotic solvent such as N,N-dimethylpropanolamine. Subsequent acylation with 2-aminoacetyl chloride, generated in situ via thionyl chloride treatment of 2-aminoacetic acid, proceeds in tetrahydrofuran (THF) at 0–5°C. Triethylamine is added to neutralize HCl, yielding the target hydrazide with a reported purity of 99.7% after recrystallization in ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C (acyl chloride formation) |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Hydrazinolysis of Methyl 2-Aminoacetate
An alternative route employs hydrazinolysis of methyl 2-aminoacetate with 3-chloro-4-fluorophenylhydrazine. The ester reacts with the hydrazine derivative in refluxing propanol (80°C) for 10–12 hours, catalyzed by piperidine. This method avoids handling reactive acyl chlorides and achieves yields of 74–80% after recrystallization in 80% acetic acid.
Key Advantages
-
Eliminates need for low-temperature conditions.
-
Utilizes cost-effective methyl esters.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like N,N-dimethylpropanolamine enhance hydrazine substitution kinetics by stabilizing intermediates. Protic solvents such as ethanol or propanol are preferred for ester hydrazinolysis due to their ability to dissolve both hydrazine and ester substrates.
Temperature and Time
Catalysts and Bases
Piperidine (5 mol%) accelerates hydrazinolysis by deprotonating the hydrazine nucleophile. Triethylamine is critical for neutralizing HCl in acylation reactions, preventing acid-mediated degradation.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization in ethanol or 80% acetic acid, achieving purities >99%. Centrifugation and washing with toluene or water remove unreacted starting materials.
Spectroscopic Validation
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IR Spectroscopy : Key peaks include N-H stretches (3265–3327 cm⁻¹), C≡N (2260 cm⁻¹), and C=O (1650 cm⁻¹).
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¹H NMR : Distinct signals at δ 3.76 (CH₂), δ 7.60–8.30 (aryl protons), and δ 9.42 (NH) confirm structure.
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Mass Spectrometry : Molecular ion peaks at m/z 361.1 (M+1) align with theoretical values.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Acylation | 92% | 99.7% | High |
| Hydrazinolysis | 80% | 98.5% | Moderate |
The acylation route offers higher yields and purity but requires stringent temperature control. Hydrazinolysis is more accessible for large-scale synthesis but necessitates longer reaction times.
Industrial-Scale Considerations
Patent literature highlights the use of rotational distillation and agitated thin-film drying for solvent recovery. Centrifugation followed by bipyramid drying (-0.09 MPa, 60°C) ensures efficient isolation of the hydrazide .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, room temperature to mild heating
-
Substitution:
Reagents: Nucleophiles such as amines, thiols
Conditions: Solvents like dimethylformamide (DMF), elevated temperatures
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of novel compounds with desired properties. The compound can undergo nucleophilic substitutions with amines and thiols under appropriate conditions, facilitating the creation of diverse derivatives.
Synthetic Routes
The synthesis typically involves:
- Formation of Intermediate :
- Reactants : 3-chloro-4-fluoroaniline and ethyl chloroacetate.
- Conditions : Reflux in ethanol for several hours.
- Final Product Formation :
- Reactants : The intermediate and hydrazine hydrate.
- Conditions : Mild heating or room temperature.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth. In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, compounds derived from this structure exhibited varying degrees of effectiveness against leukemia and ovarian cancer cell lines, outperforming some established chemotherapeutics .
Pharmaceutical Development
Pharmaceutical Intermediate
Due to its biological activity, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being investigated for their potential therapeutic applications, including as prodrugs that can enhance the efficacy of existing medications .
Industrial Applications
Material Science
In addition to its biological applications, this compound is utilized in the development of materials with specific properties. For example, it can be incorporated into polymers or coatings to impart desired characteristics such as increased durability or resistance to environmental factors.
Case Study 1: Anticancer Activity
A study screened various derivatives of this compound against the NCI 60 cell line panel. The results indicated that certain derivatives displayed strong selectivity and potency against specific cancer types, notably glioblastoma and ovarian cancer. These findings suggest that structural modifications could enhance therapeutic indices compared to traditional agents like Temozolomide .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound and its derivatives against common pathogens. The results revealed significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound’s 3-chloro-4-fluorophenyl group distinguishes it from other acetohydrazides:
- 2-(2-Chlorophenyl)acetohydrazide (CAS 22631-60-3) : Features a simpler 2-chlorophenyl group, lacking the fluorine atom, which may reduce electronic effects compared to the target compound .
- (E)-2-[(4-Methoxyphenyl)amino]-N-[4-(trifluoromethyl)benzylidene]acetohydrazide (3g): Contains a methoxy group (electron-donating) and a trifluoromethyl substituent, contrasting with the halogenated phenyl group in the target compound .
- Ethyl-thio benzimidazolyl acetohydrazides : Incorporate sulfur-containing heterocycles, which enhance π-π stacking and hydrogen-bonding capabilities compared to the halogenated aryl group in the target compound .
Table 1: Structural Comparison of Selected Acetohydrazides
| Compound | Key Substituents | Electronic Effects |
|---|---|---|
| Target Compound | 3-Cl, 4-F phenyl | Strong electron-withdrawing |
| 2-(2-Chlorophenyl)acetohydrazide | 2-Cl phenyl | Moderate electron-withdrawing |
| (E)-N’-(2,4-dihydroxybenzylidene) derivatives | Dihydroxybenzylidene | Electron-donating (OH groups) |
| Ethyl-thio benzimidazolyl derivatives | Benzimidazole + ethylthio | Mixed (S-heterocycle + alkyl) |
Physicochemical Properties
Key characterization methods include IR, NMR, and HPLC:
- IR Spectroscopy : Peaks at ~1656 cm⁻¹ (C=O stretch) and 3300–3481 cm⁻¹ (N-H stretches) are consistent across acetohydrazides .
- NMR Spectroscopy : The 3-chloro-4-fluorophenyl group in the target compound would likely show distinct aromatic proton shifts (e.g., downfield for H adjacent to Cl/F) compared to analogs like 3g, where methoxy groups cause upfield shifts .
- HPLC Retention Times : The target compound’s polarity, influenced by Cl/F substituents, may result in shorter retention times compared to bulkier analogs (e.g., anthracene-containing derivatives) .
Table 2: Spectral Data Comparison
Table 3: Bioactivity Comparison
| Compound | Activity (IC₅₀ or MIC) | Key Structural Influence |
|---|---|---|
| Ethyl-thio benzimidazolyl derivatives | α-Glucosidase inhibition: 6.10 µM | Benzimidazole core |
| 3-Benzylxanthine acetohydrazides | Antimicrobial (MIC not reported) | Xanthine heterocycle |
| Target Compound (Inferred) | Potential enzyme inhibition | 3-Cl-4-F phenyl group |
Biological Activity
2-Amino-N-(3-chloro-4-fluorophenyl)acetohydrazide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazide functional group linked to a phenyl ring substituted with chlorine and fluorine atoms. This unique structure may influence its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
In Vitro Studies
-
Antibacterial Activity : The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .
Pathogen MIC (µg/mL) Comparison to Kanamycin Staphylococcus aureus 2.5 Equivalent Escherichia coli 5.0 Slightly higher Pseudomonas aeruginosa 3.0 Lower - Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis, specifically the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various hydrazone derivatives, including this compound, against multiple bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antibacterial potency .
- Enzymatic Inhibition : Another study focused on the enzymatic inhibition properties of the compound, revealing that it acts as a potent inhibitor of ecKAS III, which is crucial for bacterial survival . This suggests that compounds with similar structures could be developed as novel antibacterial agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | IC50 (µM) |
|---|---|---|
| This compound | Significant against multiple strains | 5.6 |
| Fluorinated imines | Moderate against Gram-positive bacteria | Varies |
| Other hydrazones | Variable; some show high potency | Varies |
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-(3-chloro-4-fluorophenyl)acetohydrazide, and what key parameters influence yield?
A common approach involves nucleophilic substitution or hydrazide coupling. For example:
- Step 1 : React 3-chloro-4-fluorophenylhydrazine hydrochloride (precursor, F.W. 197.04, mp 211–212°C ) with a chloroacetamide derivative under reflux conditions.
- Step 2 : Introduce the amino group via reductive amination or hydrolysis, ensuring pH control (e.g., using methanol/water mixtures for recrystallization ).
- Key Parameters : Reaction temperature (optimized at 100°C for 4 hours in similar hydrazide syntheses ), solvent polarity, and stoichiometric ratios of precursors.
Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, aromatic protons in the 3-chloro-4-fluorophenyl group appear as doublets (δ 7.0–8.0 ppm) due to coupling with fluorine .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 244.05 for C8H8ClFN3O).
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions in the hydrazide moiety) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential NOx gas release during decomposition .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles vs. computational models) be resolved?
- Multi-Method Validation : Compare X-ray data (SHELXL-refined ) with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >2° in bond angles may indicate crystal packing effects .
- Twinned Data Analysis : Use SHELXE for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
Q. What strategies optimize reaction yields when scaling up synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst (e.g., pyridine for acid scavenging). A central composite design can identify critical factors .
- Byproduct Mitigation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate 3-chloro-4-fluoroaniline impurities early .
Q. How does the electronic structure of the 3-chloro-4-fluorophenyl group influence pharmacological activity?
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target enzymes (e.g., cyclooxygenase-2). The electron-withdrawing Cl/F substituents enhance binding affinity to hydrophobic pockets .
- SAR Analysis : Compare with analogs lacking the 4-fluoro group; bioassays show a 30% drop in anti-inflammatory activity, highlighting the fluorine’s role in π-stacking .
Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate hydrolyzed fragments (e.g., 3-chloro-4-fluoroaniline, tR 6.2 min).
- Stability Studies : Accelerated degradation under oxidative conditions (40°C/75% RH) reveals hydrazide cleavage as the primary pathway, requiring inert storage (argon atmosphere, −20°C) .
Methodological Comparison Tables
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
